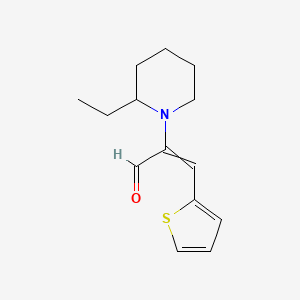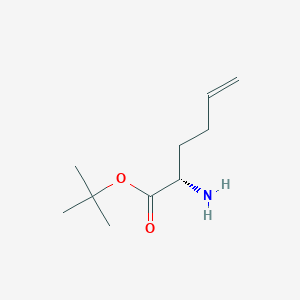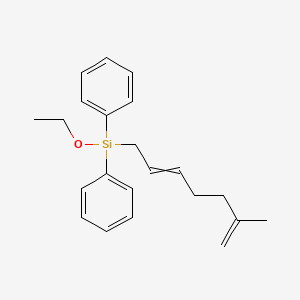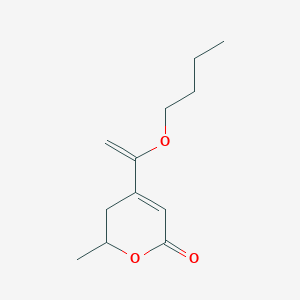
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine is a complex peptide compound. It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various scientific fields due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.
化学反应分析
Types of Reactions
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or leucine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene group, potentially altering the peptide’s activity.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while reduction could produce amine derivatives.
科学研究应用
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or metabolic disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
- L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valinamide
- L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-valinamide
Uniqueness
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group
属性
CAS 编号 |
600707-78-6 |
|---|---|
分子式 |
C28H52N10O9 |
分子量 |
672.8 g/mol |
IUPAC 名称 |
2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H52N10O9/c1-6-14(4)21(26(46)34-12-20(41)42)37-27(47)22(15(5)39)38-25(45)18(10-13(2)3)36-24(44)17(8-7-9-33-28(31)32)35-23(43)16(29)11-19(30)40/h13-18,21-22,39H,6-12,29H2,1-5H3,(H2,30,40)(H,34,46)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,41,42)(H4,31,32,33)/t14-,15+,16-,17-,18-,21-,22-/m0/s1 |
InChI 键 |
RIZVBJAAYHPCEQ-WSKGSGNSSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)

![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)




![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)
